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Galactaric acid, aluminium salt

Cat. No.: B12794292
CAS No.: 84878-09-1
M. Wt: 678.3 g/mol
InChI Key: MDBWNKIVVXMWEI-CSOHMHKPSA-H
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Description

Overview of Aldaric Acids as Ligands in Metal Complexation

Aldaric acids are dicarboxylic acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose sugar to carboxylic acids. Their general formula is HOOC-(CHOH)n-COOH. This structure, featuring two terminal carboxyl groups and multiple hydroxyl (-OH) groups along the carbon chain, makes them excellent candidates for acting as ligands in metal complexation.

These functional groups contain oxygen atoms with lone pairs of electrons, which can be donated to a metal cation to form coordinate covalent bonds. The ability of a single aldaric acid molecule to bind to a metal ion at multiple points, using both carboxylate and hydroxyl groups, classifies them as chelating agents. nih.gov This chelation results in the formation of stable, ring-like structures known as chelate complexes. solubilityofthings.com The stability of these complexes is enhanced by the "chelate effect," an entropic phenomenon that favors the formation of cyclic structures over open-chain, monodentate ligand attachments. solubilityofthings.com The specific coordination mode and the stability of the resulting complex depend on several factors, including the specific aldaric acid, the nature of the metal ion, the pH of the solution, and the steric arrangement of the hydroxyl groups. nih.govnih.gov

Significance of Galactaric Acid (Mucic Acid) in Complex Formation

Galactaric acid, also known as mucic acid, is the aldaric acid derived from the oxidation of galactose. atamankimya.comwikipedia.org Its molecular formula is C6H10O8. wikipedia.org Due to the symmetrical nature of its stereoisomer (meso-galactaric acid), it is optically inactive despite having chiral carbon atoms. wikipedia.org

Galactaric acid is a particularly effective chelating agent due to its two carboxyl groups and four hydroxyl groups. atamankimya.com It can form stable complexes with a variety of metal ions, a property that is significant in fields ranging from environmental remediation, by sequestering toxic heavy metals, to pharmaceuticals, where it can be used to create drug formulations or act as a stabilizer. atamankimya.comontosight.ai

Studies on the complexation of galactaric acid with different metal ions have revealed its versatile coordination behavior. For instance, with divalent metal ions such as Co(II) and Ni(II), it acts as a chelate ligand, coordinating through a carboxylic oxygen and an α-hydroxy group. nih.gov In complexes with Pb(II) and Cd(II), the coordination involves a carboxylic oxygen and two alcoholic hydroxyl groups. nih.gov With Ca(2+), Mg(2+), and Zn(2+), the formation of complex species is an endothermic process, and thermodynamic data suggest a chelate coordination mode involving a carboxylic oxygen and an α-hydroxylic group. sigmaaldrich.comdocumentsdelivered.com At acidic or neutral pH, the predominant species is often [MGala], but as the pH increases, deprotonation of a coordinated hydroxyl group can occur, forming species like [MGalaH(-1)]-. nih.govsigmaaldrich.com

Table 1: Properties of Galactaric Acid (Mucic Acid)

Property Value Source
IUPAC Name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid wikipedia.org
Other Names Mucic acid, Galactosaccharic acid atamankimya.comwikipedia.org
Molecular Formula C6H10O8 wikipedia.org
Molecular Weight 210.14 g/mol drugfuture.com
Appearance Crystalline powder wikipedia.orgdrugfuture.com
Melting Point Decomposes at ~255 °C (when rapidly heated) drugfuture.com
Solubility in Water Soluble in 300 parts cold water, 60 parts boiling water drugfuture.com

Table 2: Research Findings on Galactaric Acid Metal Complexation

Metal Ion(s) Key Findings Coordination Mode Reference(s)
Co(II), Ni(II) Forms [MGala] species at acidic/neutral pH. Chelation via carboxylic oxygen and α-hydroxy group. nih.gov
Pb(II), Cd(II) Forms [MGala] species at acidic/neutral pH. Coordination via carboxylic oxygen and two alcoholic hydroxy groups. nih.gov
Ca(2+), Mg(2+), Zn(2+) Complex formation is an endothermic process. Forms [MGalaH(-1)]- at higher pH. Chelation involving carboxylic oxygen and α-hydroxylic group. sigmaaldrich.comdocumentsdelivered.com

Contextualizing Aluminium Ion Interactions with Carbohydrate-Derived Ligands

The interaction of aluminium ions (Al³⁺) with carbohydrate-derived ligands like galactaric acid is governed by the principles of hard and soft acid and base (HSAB) theory. The Al³⁺ ion is a small, highly charged cation, classifying it as a "hard" Lewis acid. It preferentially forms stable bonds with "hard" Lewis bases, which are typically small, highly electronegative donor atoms. The oxygen atoms in the carboxylate and hydroxyl groups of galactaric acid are hard donor sites, making this ligand an ideal partner for the aluminium ion. wikipedia.org

The formation of an aluminium-galactarate complex involves the displacement of water molecules from the aluminium ion's hydration shell by the donor oxygen atoms of the galactarate ligand. The resulting compound, galactaric acid, aluminium salt, has the chemical formula C18H24Al2O24, suggesting a complex polynuclear structure rather than a simple salt. nih.gov The characterization of such aluminium complexes often requires advanced analytical techniques like solid-state Nuclear Magnetic Resonance (NMR) to determine the coordination environment of the aluminium nuclei, which can exist in different coordination geometries (e.g., octahedral). nih.govnih.gov The stability and structure of these complexes are highly dependent on factors like pH and the concentration of the reactants. nih.gov This interaction is significant for potential applications in areas like pharmaceuticals, where the aluminium salt of galactaric acid may be used as an excipient to enhance drug stability or as a food additive. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Al2O24 B12794292 Galactaric acid, aluminium salt CAS No. 84878-09-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84878-09-1

Molecular Formula

C18H24Al2O24

Molecular Weight

678.3 g/mol

IUPAC Name

dialuminum;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2+,3+,4-;;

InChI Key

MDBWNKIVVXMWEI-CSOHMHKPSA-H

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Al+3].[Al+3]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3]

Origin of Product

United States

Synthetic Routes and Precursors for Galactaric Acid and Its Aluminium Salt

Established Methods for Galactaric Acid Synthesis from Carbohydrates

The primary established method for synthesizing galactaric acid from carbohydrates is the oxidation of galactose or galactose-containing compounds. atamanchemicals.com Nitric acid is a commonly used oxidizing agent for this purpose due to the low cost and availability of the reagents. researchgate.net This process involves the oxidation of both the terminal aldehyde group and the primary alcohol group of an aldose to carboxylic acids, forming an aldaric acid. researchgate.nethmdb.ca

The reaction typically uses D-galactose as the starting material. researchgate.net Optimized conditions for this synthesis have been identified through detailed experimental and computational studies. researchgate.net For instance, a study described obtaining galactaric acid by reacting galactose with diluted aqueous nitric acid, which serves as both the oxidizing agent and the reaction medium. researchgate.net The proposed mechanism suggests that the reaction may involve contextual oxygen protonation and a nitrate (B79036) nucleophilic attack. researchgate.net

Key parameters for the nitric acid oxidation of D-galactose have been defined to maximize yield and efficiency. researchgate.net

Table 1: Optimized Conditions for Nitric Acid Oxidation of D-Galactose

Parameter Value Source
Nitric Acid Concentration 5 M researchgate.net
Reaction Temperature 95 °C researchgate.net
Galactose/HNO₃ Molar Ratio 1:9 researchgate.net

Historically, methods have also been developed to manage byproducts and improve efficiency. For example, a patented process addresses the foaming that occurs during the absorption of nitrogen oxides released during the oxidation of galactose solutions by pre-treating the solution with nitric acid. google.com Another established method is the electrolytic oxidation of D-galacturonate. researchgate.netnih.gov

Advancements in Biocatalytic and Sustainable Production of Galactaric Acid

In response to global sustainability concerns, significant advancements have been made in developing biocatalytic and sustainable methods for galactaric acid production. researchgate.netresearchgate.net These methods present an eco-friendly alternative to chemical oxidation. nih.gov

A key strategy involves the use of microorganisms engineered to convert pectin-derived D-galacturonic acid into galactaric acid. researchgate.netnih.gov Pectin (B1162225), an abundant polysaccharide in agro-industrial waste like citrus peels, serves as a renewable feedstock. researchgate.netnih.gov Fungi such as Aspergillus niger and Trichoderma reesei are suitable for this purpose as they can naturally degrade pectin. nih.govnih.gov

The core of this biocatalytic process is the expression of a bacterial enzyme, uronate dehydrogenase (UDH), in a fungal host. nih.govmdpi.com UDH oxidizes D-galacturonic acid to form galactaro-1,4-lactone, which then spontaneously hydrolyzes to galactaric acid. nih.gov To ensure the accumulation of the product, the fungus's native pathway for catabolizing D-galacturonic acid and the subsequent catabolism of galactaric acid must be inactivated, which has been successfully achieved using CRISPR/Cas9 technology. nih.gov

Table 2: Examples of Biocatalytic Production of Galactaric Acid

Microorganism Substrate Key Enzyme Yield Source
Trichoderma reesei D-161646 D-galacturonate Endogenous Up to 20 g/L nih.gov
Aspergillus niger (engineered) D-galacturonic acid Uronate Dehydrogenase (UDH) 3.1 g/L from orange waste nih.gov

Researchers have successfully scaled this bioconversion process from laboratory flasks to 250-liter bioreactors, demonstrating its potential for industrial application. nih.gov In one such scale-up, approximately 2.8 kg of galactaric acid was recovered from a 250 L culture using food-grade pectin as the substrate. nih.gov Other sustainable approaches include the electrochemical oxidation of D-galacturonic acid using a PQQ-dependent glucose dehydrogenase-modified electrode. mdpi.com

Chemical Derivatization Pathways for Galactaric Acid

Galactaric acid is a versatile platform chemical that can be converted into various other valuable compounds. researchgate.net These derivatization pathways expand its application in the chemical industry, particularly in the production of polymers.

One significant derivatization is the conversion of galactaric acid to adipic acid , a key monomer for nylon production. researchgate.netmdpi.com This can be achieved through a deoxydehydration (DODH) reaction catalyzed by an oxorhenium complex, followed by hydrogenation. mdpi.com

Another important pathway is the synthesis of 2,5-furandicarboxylic acid (FDCA) and its esters, which are bio-based replacements for terephthalic acid in polyesters like PEF (polyethylene furanoate). researchgate.netmdpi.com One method involves the one-step synthesis of dibutyl furandicarboxylates from galactaric acid and 1-butanol (B46404) in the presence of sulfuric acid. mdpi.com A more recent, greener approach uses an iron(III) sulfate (B86663) catalyst and dimethyl carbonate as a green solvent to produce dimethyl ester of FDCA (FDME) in high yields. mdpi.com

Other notable derivatization reactions include:

Conversion to allomucic acid when heated with pyridine. atamanchemicals.comatamankimya.com

Formation of αα′-furfural dicarboxylic acid when treated with fuming hydrochloric acid. atamanchemicals.comatamankimya.com

Transformation into α-thiophene carboxylic acid upon heating with barium sulfide. atamanchemicals.comatamankimya.com

Synthesis of copolyanhydrides by polymerizing 2,3,4,5-tetra-O-acetylgalactaric acid (a derivative of galactaric acid) with adipic acid. nih.gov This demonstrates its use in creating biodegradable polymers with adjustable thermal properties. nih.gov

Formation of salts and esters through reactions with bases and alcohols, respectively. atamankimya.com

Synthetic Approaches to Galactaric Acid, Aluminium Salt

The aluminium salt of galactaric acid is formed by the reaction of galactaric acid with aluminium ions. ontosight.ai While detailed, step-by-step published syntheses are not abundant, the formation can be inferred from general principles of inorganic and organic chemistry and related patent literature.

A common method for preparing metal salts of poorly water-soluble organic acids, like aluminum stearate, is through a precipitation reaction. researchgate.net This approach can be adapted for this compound. The likely pathway involves two main steps:

Saponification of Galactaric Acid : Galactaric acid is first reacted with a strong base, such as sodium hydroxide (B78521) (NaOH), to form a water-soluble salt, sodium galactarate. researchgate.netgoogle.com

Precipitation : The solution of sodium galactarate is then treated with a solution of a water-soluble aluminium salt, such as aluminium sulfate or aluminium chloride. researchgate.netgoogle.com This causes the precipitation of the water-insoluble this compound, which can then be separated by filtration, washed, and dried.

A patent describes a composition for metal sequestration that includes a galactarate compound and an aluminum oxyanion, which can be formed by reacting free galactaric acid with an appropriate alkali solution containing the desired metal. google.com This supports the concept of preparing the salt from the free acid. The resulting this compound is a complex where aluminium ions are coordinated with the galactarate ligands. ontosight.ai

Solution State Coordination Chemistry of Aluminium with Galactaric Acid

Ligand Behavior of Galactaric Acid in Aqueous Systems

Galactaric acid, a dicarboxylic acid with hydroxyl groups, exhibits versatile ligand behavior in aqueous environments. nih.gov Its structure, featuring two terminal carboxyl groups and four hydroxyl groups along the aliphatic chain, provides multiple potential binding sites for metal ions. nih.gov In solution, the carboxyl groups can deprotonate to form carboxylates, which are primary sites for electrostatic interaction and coordination with positively charged metal ions. nih.gov

Studies on the coordination of galactaric acid with various transition metal ions, such as Co(II), Ni(II), Cd(II), and Pb(II), have revealed its capacity to act as a chelating agent. nih.gov Chelation is the formation of a ring structure by the ligand bonding to a central metal ion at two or more points. For some metal ions, galactaric acid coordinates through a carboxylic oxygen and an adjacent α-hydroxy group, forming a stable five-membered ring. nih.gov For other, larger metal ions, it can coordinate using a carboxylic oxygen and two of the alcoholic hydroxyl groups. nih.gov

The protonation state of galactaric acid is pH-dependent, which in turn dictates its availability and mode of coordination. At low pH, the carboxylic acid groups are protonated, reducing their ability to bind metal ions. As the pH increases, these groups deprotonate, enhancing the ligand's coordinating capacity. nih.gov The hydroxyl groups can also deprotonate at higher pH values, providing additional binding sites and leading to the formation of different complex species. nih.gov

Aluminium(III) Ion Binding Abilities and Complex Formation

The Aluminium(III) ion in aqueous solution exists as the hydrated ion, [Al(H₂O)₆]³⁺, which is known for its strong tendency to hydrolyze. chemhume.co.ukmdpi.com This hydrolysis leads to the formation of various monomeric and polynuclear hydroxo species, such as [Al(OH)]²⁺, [Al(OH)₂]⁺, and larger aggregates, especially as the pH increases above 3. mdpi.comcore.ac.uk The coordination chemistry of aluminum with ligands like galactaric acid is a competitive process against this hydrolysis.

Given the hard acid nature of Al(III), it preferentially binds to hard donor atoms, such as the oxygen atoms in the carboxylate and hydroxyl groups of galactaric acid. core.ac.uk The interaction between Al(III) and galactaric acid is expected to lead to the formation of chelate complexes. Based on studies with analogous hydroxycarboxylic acids, Al(III) can form stable complexes by coordinating with a carboxylate group and one or more adjacent hydroxyl groups. nih.gov

The stoichiometry of the resulting aluminum-galactarate complexes can vary. Mononuclear complexes, where one aluminum ion is bound to one or more galactarate ligands (e.g., [Al(Gal)]⁺, [Al(Gal)₂]⁻), are expected to form. The formation of polynuclear species, containing multiple aluminum ions bridged by galactarate and/or hydroxide (B78521) ligands, is also a possibility, particularly at higher concentrations and pH values where aluminum hydrolysis is more prevalent. nih.gov

pH-Dependent Speciation and Stability Constants of Aluminium-Galactarate Complexes

The speciation of aluminum-galactarate complexes is highly dependent on the pH of the solution. At very low pH, the high concentration of H⁺ ions competes with Al(III) for the binding sites on galactaric acid, and the free hydrated aluminum ion, [Al(H₂O)₆]³⁺, is the predominant species. core.ac.uk As the pH increases into the acidic range (pH 3-5), complexation with galactarate begins to occur.

In this acidic range, protonated complexes of the type [Al(HGal)]²⁺ may form, where the galactarate ligand is only partially deprotonated. As the pH rises further, fully deprotonated galactarate will form complexes like [Al(Gal)]⁺. With an excess of the ligand, 1:2 complexes such as [Al(Gal)₂]⁻ could also be present.

At near-neutral and alkaline pH, the situation is further complicated by the extensive hydrolysis of the Al(III) ion. core.ac.uk This leads to the formation of mixed hydroxo-galactarate complexes, for example, [Al(OH)(Gal)]. The precipitation of aluminum hydroxide, Al(OH)₃, can also occur, which will be influenced by the presence of the complexing agent galactarate. core.ac.uk

The stability of these complexes is quantified by their stability constants (log K or log β). While specific stability constants for aluminum-galactarate complexes are not extensively documented in the literature, data from analogous systems, such as aluminum complexes with other sugar acids or dicarboxylic acids, can provide an estimation of their magnitude. The chelate effect, particularly from the involvement of hydroxyl groups in addition to the carboxylate groups, is expected to result in significant stability for these complexes.

Table 1: Representative Stability Constants for Al(III) with Analogous Ligands

LigandComplex Specieslog KReference
Glycolic AcidAl(GA)²⁺0.94 asianpubs.org
Glycolic AcidAl(GA)₂⁺-0.96 asianpubs.org
Citric AcidAl(cit)- nih.gov
Citric AcidAlH(cit)⁺- nih.gov
Malonic AcidAl(mal)⁺6.18 core.ac.uk
Malonic AcidAl(mal)₂⁻10.86 core.ac.uk

This table provides illustrative data from similar ligands to indicate the potential range and types of stability constants for aluminum-galactarate complexes. GA refers to glycolate, cit to citrate, and mal to malonate.

Potentiometric Studies on Aluminium-Aldarate Complex Equilibria

Potentiometric titration is a powerful technique used to investigate the complexation equilibria in solution. nih.govnih.gov This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (typically a strong base) is added. The resulting titration curve provides information about the protonation constants of the ligand and the stoichiometry and stability constants of the metal-ligand complexes. nih.gov

For the aluminum-galactarate system, a potentiometric titration would involve titrating a solution containing known concentrations of Al(III) and galactaric acid with a standardized NaOH solution. The analysis of the titration data, often with the aid of computer programs, allows for the determination of the equilibrium constants for the formation of various species in solution.

Studies on the complexation of Al(III) with other aldaric acids, such as D-gluconic acid, have demonstrated the utility of this approach. u-szeged.hu These studies have identified the formation of several complex species and have quantified their stability. u-szeged.hu Similarly, potentiometric studies on galactaric acid with other metal ions have elucidated the chelation behavior of the ligand. nih.gov

From such studies on analogous systems, it can be inferred that a potentiometric investigation of the aluminum-galactarate system would reveal the formation of various mononuclear and possibly polynuclear complexes. The data would allow for the construction of a speciation diagram, illustrating the distribution of different aluminum-galactarate species as a function of pH. This would provide a comprehensive understanding of the solution chemistry of galactaric acid with aluminum.

Structural Insights into Galactaric Acid-Aluminium Complexes

The interaction between galactaric acid and aluminum yields complex structures whose characterization is pivotal for understanding their chemical behavior. This article delves into the structural elucidation of these complexes, focusing on coordination modes, ligand denticity, and the application of various spectroscopic techniques for their analysis in both solution and solid states.

Computational and Theoretical Insights into Galactaric Acid Aluminium Systems

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure

Density Functional Theory (T) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying complexes of aluminum and galactaric acid. nih.gov By applying DFT, researchers can perform geometric optimizations to predict the most stable three-dimensional structures of aluminum-galactarate complexes. neliti.com This process involves finding the lowest energy arrangement of atoms, which corresponds to the most favorable molecular configuration.

DFT calculations typically employ various exchange-correlation functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G* or larger) to ensure accurate results. neliti.comtapchikhoahocupt.vn The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For an aluminum-galactarate complex, this would include the Al-O bond distances between the aluminum ion and the carboxylate and hydroxyl groups of the galactarate ligand, as well as the internal geometry of the galactarate backbone. Studies on similar systems, like aluminum-citrate complexes, have shown that DFT can produce optimized geometries that are in good agreement with experimental X-ray diffraction data. rsc.org

Table 1: Representative Theoretical Data from DFT Geometric Optimization of a Hypothetical Aluminum-Galactarate Complex

Parameter Description Predicted Value
Al-O (carboxylate) Bond Length The distance between the aluminum ion and an oxygen atom of a carboxylate group. 1.85 - 1.95 Å
Al-O (hydroxyl) Bond Length The distance between the aluminum ion and an oxygen atom of a hydroxyl group. 1.90 - 2.05 Å
O-Al-O Bond Angle The angle formed by two oxygen atoms coordinated to the central aluminum ion. 85 - 95°
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. 4.5 - 5.5 eV

Prediction of Isomeric Forms and Conformational Analysis

Galactaric acid is a flexible molecule, and its coordination to an aluminum center can result in various isomers. pearson.com These can include constitutional isomers, where the connectivity between atoms differs, and stereoisomers, which have the same connectivity but different spatial arrangements. Conformational isomers, or conformers, are different spatial arrangements of the same molecule that can be interconverted by rotation around single bonds. youtube.com

Computational methods, particularly DFT, are instrumental in predicting the relative stabilities of different possible isomeric and conformational forms of aluminum-galactarate complexes. rsc.org By calculating the total electronic energy of each optimized geometry, researchers can identify the most energetically favorable structures. For instance, galactaric acid could coordinate to aluminum in different ways, utilizing one or both of its carboxylate groups and potentially one or more of its hydroxyl groups, leading to various chelation modes.

Conformational analysis involves mapping the potential energy surface of the complex as a function of specific dihedral angles within the galactarate ligand. This helps to identify low-energy conformers and the energy barriers that separate them. For cyclic or chelated structures, the puckering of the ring system formed by the aluminum and the ligand is also a key aspect of conformational analysis. youtube.com The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Calculated Relative Energies of Potential Isomers of a Mononuclear Aluminum-Galactarate Complex

Isomer/Conformer Coordination Mode Relative Energy (kJ/mol)
Isomer A Bidentate (dicarboxylate) 0 (Reference)
Isomer B Tridentate (carboxylate + hydroxyl) +15.2
Isomer C Tetradentate (dicarboxylate + dihydroxyl) +8.5
Conformer A1 (Staggered) Bidentate (dicarboxylate) 0

Investigation of Orbital Interactions and Stabilization Mechanisms in Aluminium-Galactarate Complexes

The stability of an aluminum-galactarate complex is governed by the nature of the chemical bonds between the aluminum ion and the galactarate ligand. DFT allows for a deep investigation of the molecular orbitals (MOs) and the interactions that lead to bond formation and stabilization. The coordination bonds are primarily formed through the interaction of the occupied orbitals of the ligand (the Lewis base) with the unoccupied orbitals of the Al³⁺ ion (the Lewis acid).

Analysis of the MOs reveals how the atomic orbitals of aluminum and the oxygen atoms of galactarate combine to form bonding and anti-bonding orbitals. The primary stabilization comes from the donation of electron density from the oxygen lone pairs of the carboxylate and hydroxyl groups into the empty 3s and 3p orbitals of the aluminum ion. This charge transfer is a key feature of the coordination bond. mdpi.com

Molecular Modeling of Solution-State Dynamics and Equilibrium

While DFT is excellent for studying static, gas-phase structures, molecular modeling techniques like Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a solvent environment like water. mdpi.com An MD simulation models the aluminum-galactarate complex and surrounding solvent molecules as a system of interacting particles, solving Newton's equations of motion to track their movements. mdpi.com

For aluminum-galactarate systems, MD simulations can provide crucial insights into:

Solvation Structure: How water molecules arrange around the complex and the nature of the hydrogen-bonding network between the complex and the solvent.

Conformational Dynamics: The transitions between different conformers of the galactarate ligand in solution and how the coordination to aluminum restricts its flexibility. mdpi.com

Ligand Exchange Dynamics: The mechanisms and timescales for the exchange of coordinated water molecules with bulk solvent or the binding and unbinding of the galactarate ligand itself.

To run an MD simulation, a force field is required. The force field is a set of parameters that defines the potential energy of the system as a function of atomic positions. For novel complexes like aluminum galactarate, these parameters, especially those involving the aluminum center, may need to be developed or validated using quantum mechanical data from DFT calculations. The combination of DFT for accurate energetics and MD for exploring dynamics provides a comprehensive computational picture of the system's behavior in a realistic environment. aps.org

Advanced Research in Material Science and Industrial Applications

Role in Polymer and Material Precursor Chemistry (non-therapeutic)

Galactaric acid, also known as mucic acid, is recognized as a valuable bio-based building block. Its derivation from renewable resources like galactose positions it as a sustainable precursor for various polymers and platform chemicals. The aluminium salt of galactaric acid is a specific derivative being explored for its unique properties in material applications.

While galactaric acid's structure is theoretically suitable for creating polyesters and other polymers, specific research detailing the utilization of its aluminium salt in copolyanhydride synthesis is not extensively documented in publicly available literature. However, related research into furanic polyesters derived from mucic acid highlights its potential as a monomer. mdpi.com Mucic acid can be converted into 2,5-furandicarboxylic acid (FDCA), a significant monomer used to produce linear or branched polyesters with notable thermal and mechanical properties. mdpi.com This polyester (B1180765) production often involves a solvent-free transesterification process. mdpi.com The potential role of the aluminium salt in such polymerization reactions could involve acting as a catalyst or modifying the properties of the final polymer, though further investigation is required to substantiate this.

Galactaric acid is a key example of a C6 aldaric acid that serves as a stable, bio-based intermediate for producing valuable platform chemicals. youtube.com A significant application is its conversion to 2,5-furandicarboxylic acid (FDCA), which is a renewable substitute for petroleum-derived terephthalic acid in polyester manufacturing. mdpi.com This process avoids the use of unstable intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). youtube.com

The aluminium salt of galactaric acid is itself a functional derivative. A patented system describes a composition containing a galactarate compound and an aluminum oxyanion, which can act as a builder in detergents, exhibiting properties like soil suspension and anti-redeposition. google.com This demonstrates how the salt form of this bio-based acid creates new functionalities and applications.

Table 1: Bio-based Chemical Production from Galactaric Acid

PrecursorDerivativeSignificanceSource(s)
Galactaric Acid (Mucic Acid)2,5-Furandicarboxylic Acid (FDCA)Renewable monomer for polyesters, replacing petroleum-based terephthalic acid. mdpi.comyoutube.com
Galactarate / Aluminum OxyanionDetergent BuilderProvides detergency, soil suspension, and anti-redeposition properties. google.com

Chelation Applications for Metal Management in Industrial Contexts

The molecular structure of galactaric acid, with its multiple hydroxyl and carboxyl groups, makes it an effective chelating agent. The formation of its aluminium salt is a direct result of this chelating ability, specifically the binding of Al(III) ions. nih.gov This property is being leveraged for broader metal management in various industrial settings.

A patented metal sequestration composition utilizes a galactarate salt, potentially in combination with an aluminum oxyanion, to chelate a range of heavy metals including iron, copper, zinc, manganese, lead, and cobalt. google.com This formulation has direct applications in industrial water treatment and as a descaling agent for removing calcium and other mineral deposits from ceramic, glass, and metal surfaces. google.com The system works by forming soluble, complex molecules with metal ions, thereby inactivating them and preventing unwanted reactions. google.com The composition for these applications can consist of approximately 35%-95% galactarate compound and 5%-50% aluminum oxyanion by weight. google.com This highlights a specific industrial use where the aluminium salt of galactaric acid can play a crucial role in managing problematic metal ions.

Table 2: Industrial Chelation Applications

ApplicationTarget Metals/DepositsMechanismSource(s)
Industrial Water TreatmentFe, Cu, Zn, Mn, Cr, Pb, Hg, Ni, CoForms soluble complexes with metal ions, inactivating them. google.com
Descaling AgentCalcium and other mineral depositsRemoves deposits from metal, ceramic, and glass surfaces. google.com

Development of Novel Coordination Polymers and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. Aluminium is a favored metal for MOF synthesis due to its abundance, low toxicity, and the high thermal and chemical stability of the resulting Al-MOFs. nih.govresearchgate.net The linkers are typically polycarboxylate compounds, making galactaric acid an ideal candidate due to its dicarboxylic acid structure. researchgate.net

The synthesis of Al-MOFs often involves connecting aluminium-centered octahedra with these organic linkers. researchgate.net For instance, the well-studied MIL-53(Al) MOF uses terephthalic acid as a linker to connect chains of AlO₆ octahedra. nih.gov Research has demonstrated the successful synthesis of Al-MOFs with various other dicarboxylate linkers such as succinic acid, fumaric acid, and isophthalic acid. korea.ac.krmdpi.com

Studies on the interaction between Al(III) ions and mucic (galactaric) acid have confirmed the coordination chemistry, where alcoholic hydroxyl groups and the terminal carboxylate groups participate in binding to the aluminium center. nih.gov This fundamental binding behavior is the basis for forming extended, stable networks. While a specific MOF uniquely based on a galactaric acid linker and aluminium nodes is not yet a widely cited example, the foundational chemistry strongly supports its potential. The principles established by other aliphatic and aromatic dicarboxylate Al-MOFs provide a clear roadmap for the development of novel coordination polymers using galactaric acid, aluminium salt as a precursor or primary building block. researchgate.netnih.gov

Applications in Surface Chemistry and Nanoparticle Modification

The principles of coordination chemistry that enable MOF formation also apply to the modification of surfaces and nanoparticles. This compound can be involved in these applications by either forming a coating on a nanoparticle core or by having its constituent parts integrated into a surface layer.

A notable example involves the encapsulation of aluminum nanocrystals (Al NCs) within a MOF shell. nih.gov In this process, Al³⁺ ions are etched from the native surface oxide layer of the Al NCs and are then incorporated into a growing MOF framework around the nanoparticle core. nih.gov This method uses the nanoparticle itself as the metal source for the MOF shell, resulting in a core-shell structure (Al NC@MOF) with a conformal, protective layer that can be thermally stable up to 450°C. nih.gov

Another relevant approach is the surface modification of nanoparticles using metal salts of polymers. For example, superparamagnetic iron nanoparticles have been successfully coated using the calcium salt of poly(γ-glutamic acid), a process that improves their stability and modifies their surface properties. researchgate.netosti.gov This demonstrates a parallel concept where a metal salt of a poly-acid is used for surface functionalization. These examples underscore the potential of this compound in the field of nanotechnology for creating functional surfaces and modifying nanoparticle properties for advanced applications.

Future Research Directions and Unexplored Avenues

Exploration of Aluminium-Galactarate Complexes in Nonaqueous Solvents

The majority of studies on aluminum-carbohydrate derivative complexes have been conducted in aqueous environments. However, the coordination chemistry of these species in nonaqueous solvents remains a largely uncharted territory. The solvent environment can significantly influence the stability, structure, and reactivity of metal complexes. Future research should systematically investigate the formation and properties of aluminium-galactarate complexes in a variety of organic solvents with differing polarities, donor abilities, and proticities.

Techniques such as 27Al Nuclear Magnetic Resonance (NMR) spectroscopy have proven effective in studying the coordination and solvation of aluminum complexes in mixed solvent systems, such as methanol-water mixtures. nih.gov These studies have revealed the formation of various aluminate species and confirmed exchange processes between them. nih.gov Extending such investigations to purely nonaqueous media could unveil novel complex geometries and coordination modes that are not accessible in water. This exploration is crucial for applications where water is undesirable, such as in certain catalytic processes or as additives in non-aqueous formulations.

Advanced Spectroscopic Probes for Real-time Complexation Dynamics

A thorough understanding of the kinetics and mechanisms of aluminium-galactarate complexation is essential for controlling the formation of desired structures. The development and application of advanced spectroscopic techniques for real-time monitoring of these processes is a critical future research avenue. While traditional techniques provide valuable structural information on isolated complexes, they often lack the temporal resolution to capture the dynamics of complex formation.

In situ monitoring techniques, such as time-resolved luminescence spectroscopy and synchrotron-based X-ray diffraction, have been successfully employed to follow the formation of other metal-ligand systems. researchgate.netnih.govrsc.org Luminescence spectroscopy, in particular, can be a powerful tool, as the luminescence of organic ligands can be perturbed upon complexation with a metal ion like aluminum(III). nih.gov This change in luminescence can be used to track the binding process in real-time. Furthermore, techniques like femtosecond resonant inelastic X-ray scattering can provide element- and site-specific information on the electronic structure and dynamics of metal-to-ligand charge transfer. acs.org Applying these advanced methods to the aluminium-galactarate system would provide unprecedented insight into the complexation pathways and the influence of reaction parameters on the final product.

Spectroscopic ProbeInformation GainedPotential Application for Aluminium-Galactarate
27Al NMR Spectroscopy Coordination number and geometry of aluminum, ligand exchange kinetics. nih.govcuni.czCharacterizing complex structures and dynamics in nonaqueous solvents.
Luminescence Spectroscopy Ligand-to-metal energy transfer, binding affinities, real-time complexation monitoring. nih.govnih.govmdpi.comProbing the binding process and developing luminescent sensors.
Time-Resolved X-ray Diffraction Structural evolution of crystalline phases during formation. researchgate.netMonitoring the crystallization of aluminium-galactarate based materials.
Femtosecond Resonant Inelastic X-ray Scattering (RIXS) Element-specific electronic structure and charge transfer dynamics. acs.orgElucidating the nature of the aluminum-galactarate bond and its dynamics.

Rational Design of Aluminium-Galactarate Based Materials with Tunable Properties

The principles of reticular chemistry and rational design, which have been extensively applied to metal-organic frameworks (MOFs), offer a powerful approach for creating novel aluminium-galactarate based materials with predictable structures and tunable properties. rsc.orgnih.govrsc.orgosti.govresearchgate.net By carefully selecting building blocks and reaction conditions, it is possible to control the dimensionality, porosity, and functionality of the resulting coordination polymers. nih.govuni-giessen.deacs.orgacs.org

Future research should focus on utilizing galactaric acid and its derivatives as organic linkers to construct one-, two-, and three-dimensional aluminium-based coordination polymers. The multiple hydroxyl and carboxylate groups on the galactarate ligand provide numerous potential binding sites, allowing for the formation of diverse and complex architectures. The properties of these materials, such as their thermal stability, sorption capacity, and catalytic activity, could be tuned by modifying the galactarate ligand, for example, by introducing additional functional groups. The development of stable and functional MOFs based on high-valent metal ions like Al³⁺ and carboxylate ligands is a particularly promising area. nih.govrsc.orgosti.govresearchgate.net

Investigating the Influence of Stereoisomerism of Galactaric Acid on Aluminium Binding

Galactaric acid possesses multiple stereocenters, and the spatial arrangement of its hydroxyl groups is expected to significantly influence its binding to aluminum ions. Stereochemical effects are known to play a crucial role in the formation and guest-binding properties of metal-organic cages. nih.gov The transfer of stereochemical information from a chiral ligand to the metal coordination sphere can lead to the diastereoselective formation of specific cage structures. nih.gov

Future studies should systematically investigate how the different stereoisomers of aldaric acids, including galactaric acid, affect the structure and stability of the resulting aluminum complexes. FT-IR studies on metal salts of galactaric acid have already indicated that the hydroxyl groups of the galactarate skeleton participate in the metal-oxygen interaction. nih.gov A comparative study of aluminum complexes with D-glucaric acid, L-idaric acid, and other stereoisomers would provide fundamental insights into the stereoselectivity of aluminum binding. This knowledge is not only of fundamental interest but could also be exploited for the development of chiral recognition and separation materials.

Aldaric Acid StereoisomerKey Stereochemical FeaturePotential Impact on Aluminium Binding
Galactaric Acid (meso) C2 symmetryMay lead to the formation of achiral or meso complexes.
D-Glucaric Acid ChiralCould induce the formation of chiral aluminum complexes.
L-Idaric Acid ChiralCould lead to the formation of enantiomeric complexes compared to D-glucaric acid.

High-Throughput Screening and Computational Libraries for Aluminium-Aldarate Discovery

The discovery of new materials with desired properties can be significantly accelerated by employing high-throughput screening (HTS) and computational methods. nih.govdrugtargetreview.comnih.govresearchgate.net These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, as well as the in silico prediction of their properties. researchgate.netnih.govsphericalinsights.comacs.orgresearch.csiro.aunih.gov The development of computational libraries of aluminum-aldarate structures would enable the screening of vast chemical spaces for promising candidates for specific applications. acs.orgmdpi.com

Future research should focus on creating comprehensive computational libraries of potential aluminum-aldarate complexes and coordination polymers. Grand canonical Monte Carlo (GCMC) simulations can be used to screen these virtual libraries for properties such as gas adsorption, which is relevant for applications in separation and storage. rsc.orgnih.govosti.gov Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new, hypothetical materials, further accelerating the discovery process. nih.gov This data-driven approach, combining computational screening with targeted experimental validation, holds the key to unlocking the full potential of the aluminum-aldarate chemical space.

Q & A

Q. What are the key challenges in synthesizing aluminium salts of galactaric acid, and how can experimental conditions be optimized?

Galactaric acid’s diprotic nature and pH-dependent speciation complicate the isolation of mono- or di-salts. Due to its dissociation constants (K₁ = 8.32·10⁻⁴, K₂ = 2.34·10⁻⁴), the monoanion form (α₁) exists only transiently in solution, peaking at pH 3.36, making mono-salt isolation nearly impossible under standard conditions . For aluminium salt synthesis, stoichiometric control of Al³⁺ and pH is critical, as Al³⁺ readily forms hydroxides or complexes with carboxylates at higher pH . Evidence suggests refluxing galactaric acid with Al(OH)₃ at 100°C in water, followed by slow evaporation at 65°C under reduced pressure, can yield di-salts . Hydrolytic conditions using galactaro-1,4-lactone in DMSO with controlled water addition may improve selectivity .

Q. How does the acid-base behavior of galactaric acid influence aluminium salt formation and stability?

Galactaric acid’s equilibrium between α₀ (undissociated), α₁ (monoanion), and α₂ (dianion) dictates its reactivity with aluminium. At pH < 3.36, α₀ dominates, limiting salt formation. Above pH 4, the dianion (α₂) forms stable complexes with Al³⁺ via carboxylate coordination, but excess hydroxide ions (pH > 6) precipitate Al(OH)₃, disrupting salt stability . Buffered systems near pH 3.5–4.0 may enhance monoanion availability, though kinetic challenges persist due to rapid interconversion between species .

Advanced Research Questions

Q. What methodologies enable the integration of aluminium galactarate into bio-based polymers, and how do structural modifications affect material properties?

Aluminium galactarate can act as a crosslinker or co-monomer in polyamides. Copolymerization with aliphatic diamines (e.g., 1,6-hexamethylenediamine) via salt melt polycondensation at 160–200°C avoids thermal degradation of galactaric acid units. For example, galactarate-diamine salts mixed with non-GalX salts (e.g., sebacic acid salts) form copolymers with 62–100% bio-based content. FT-IR and ¹H-NMR confirm successful integration, while differential scanning calorimetry (DSC) reveals tunable glass transition temperatures (Tg) based on monomer ratios . Aluminium’s trivalent nature may enhance thermal stability but requires careful stoichiometry to prevent brittleness.

Q. How can dehydration reactions of galactaric acid derivatives be leveraged to synthesize functional monomers, and what analytical techniques validate these pathways?

Controlled bis(elimination) of water from galactaric acid derivatives yields pyrones, furans, or pyrroles. For example, acid-catalyzed treatment with methanesulfonic acid (MSA) in acetic anhydride converts galactaric acid into 3-acetoxypyron-2-oxo-6-carboxylic acid, a precursor for adipic acid. Reaction progress is monitored via ¹H-NMR and GC-MS, with intermediates identified by characteristic shifts (e.g., pyrones at δ 6.2–6.8 ppm). Kinetic studies using in situ FT-IR track carbonyl group formation, while MALDI-ToF confirms oligomerization in polycondensation reactions .

Q. What contradictions exist in the literature regarding the reactivity of galactaro-1,4-lactone salts, and how can these be resolved experimentally?

Studies report conflicting results on lactone salt stability and reactivity. For instance, galactaro-1,4-lactone in DMSO with sodium acetate forms salts efficiently at 140°C, but ¹H-NMR reveals competing aromatic byproducts (e.g., furandicarboxylic acid) . Contradictions arise from varying water content: excess water hydrolyzes lactones to galactarate salts, while anhydrous conditions favor elimination. Systematic studies using deuterated solvents (e.g., DMSO-d₆) and controlled H₂O addition (0–5% v/v) can clarify reaction pathways.

Q. What advanced spectroscopic techniques are critical for characterizing aluminium galactarate complexes, and how do they address structural ambiguities?

¹H and ¹³C NMR are insufficient due to Al³⁺ paramagnetism. Instead, solid-state ²⁷Al NMR distinguishes octahedral (AlO₆) vs. tetrahedral (AlO₄) coordination, while FT-IR identifies carboxylate binding modes (symmetric vs. asymmetric stretching at 1400–1600 cm⁻¹). X-ray photoelectron spectroscopy (XPS) quantifies Al–O bond strength, and thermogravimetric analysis (TGA) correlates decomposition steps with ligand loss . Pair distribution function (PDF) analysis of X-ray scattering data resolves amorphous vs. crystalline phases in polymeric composites .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility and stability data for aluminium galactarate?

Discrepancies often stem from pH variability or incomplete salt hydration. For example, Al³⁺–galactarate solubility is pH-dependent, with maximum stability at pH 4–4. Conflicting solubility values in water (e.g., 0.1–1.2 g/L) may reflect differences in ionic strength or counterion effects (e.g., Cl⁻ vs. SO₄²⁻). Standardized protocols using buffered solutions (e.g., acetate buffer, pH 4.5) and conductivity measurements can improve reproducibility .

Q. What computational tools aid in predicting aluminium galactarate’s coordination geometry and reactivity?

Density functional theory (DFT) simulations model Al³⁺–carboxylate binding energies and optimize geometries (e.g., bidentate vs. monodentate coordination). Molecular dynamics (MD) simulations predict hydration shell effects on stability. Software like Gaussian or ORCA paired with crystallographic data (e.g., Cambridge Structural Database) validate proposed structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.